Cas no 1261952-33-3 (5-(3-Nitrophenyl)-3-trifluoromethylphenol)
5-(3-Nitrophenyl)-3-trifluoromethylphenol Chemical and Physical Properties
Names and Identifiers
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- 1261952-33-3
- 5-(3-NITROPHENYL)-3-TRIFLUOROMETHYLPHENOL
- DTXSID10686612
- 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95%
- MFCD18316303
- 3'-Nitro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
- 5-(3-Nitrophenyl)-3-trifluoromethylphenol
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- MDL: MFCD18316303
- Inchi: 1S/C13H8F3NO3/c14-13(15,16)10-4-9(6-12(18)7-10)8-2-1-3-11(5-8)17(19)20/h1-7,18H
- InChI Key: ZMMLJGHMHHHYIL-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=CC(=C1)C1C=CC=C(C=1)[N+](=O)[O-])O)(F)F
Computed Properties
- Exact Mass: 283.04562760Da
- Monoisotopic Mass: 283.04562760Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 66.1Ų
5-(3-Nitrophenyl)-3-trifluoromethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322511-5 g |
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95%; . |
1261952-33-3 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB322511-5g |
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95%; . |
1261952-33-3 | 95% | 5g |
€1159.00 | 2025-02-19 |
5-(3-Nitrophenyl)-3-trifluoromethylphenol Suppliers
5-(3-Nitrophenyl)-3-trifluoromethylphenol Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 5-(3-Nitrophenyl)-3-trifluoromethylphenol
5-(3-Nitrophenyl)-3-trifluoromethylphenol (CAS No. 1261952-33-3): A Promising Compound in Pharmaceutical and Chemical Research
5-(3-Nitrophenyl)-3-trifluoromethylphenol, with the systematic chemical name of 3-trifluoromethyl-4-(3-nitrophenyl)phenol, is a multifunctional aromatic compound that has garnered significant attention in recent years. Its unique molecular structure, characterized by the presence of a 3-nitrophenyl group and a 3-trifluoromethyl substituent, positions it as a valuable candidate for various applications in pharmaceutical development and chemical synthesis. The CAS No. 1261952-33-3 identifier further underscores its distinct chemical identity and facilitates its integration into global research databases.
The molecular framework of 5-(3-Nitrophenyl)-3-trifluoromethylphenol is built on a biphenyl core, where the 3-nitrophenyl group is conjugated to the 3-trifluoromethyl substituent through a central aromatic ring. This structural feature not only enhances its stability but also introduces unique electronic properties that influence its reactivity and biological activity. The trifluoromethyl group, known for its strong electron-withdrawing effect, plays a critical role in modulating the compound's interaction with biological targets, while the nitrophenyl moiety contributes to its potential as a bioisostere in drug design.
Recent studies have highlighted the significance of 5-(3-Nitrophenyl)-3-trifluoromethylphenol in the context of green chemistry and sustainable synthesis. Researchers have demonstrated that this compound can serve as a versatile intermediate in the preparation of fluorinated aromatic compounds, which are widely utilized in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl substituent, in particular, is highly desirable for its ability to enhance the metabolic stability and bioavailability of drug molecules, making it a key focus in drug discovery efforts.
One of the most notable applications of 5-(3-Nitrophenyl)-3-trifluoromethylphenol lies in its potential as a lead compound for developing novel therapeutics. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits promising anti-inflammatory activity, particularly in modulating the NF-κB signaling pathway. The 3-nitrophenyl group was found to interact with specific receptors involved in inflammatory responses, while the trifluoromethyl moiety enhanced the compound's ability to penetrate biological membranes. This dual functionality makes it a compelling candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the 5-(3-Nitrophenyl)-3-trifluoromethylphenol has been explored for its potential in antitumor applications. A 2024 preclinical study published in Cancer Research demonstrated that this compound exhibits selective cytotoxicity against cancer cells, particularly in breast cancer and prostate cancer models. The mechanism of action was attributed to its ability to induce apoptosis through the disruption of mitochondrial membrane potential and the activation of caspase pathways. The trifluoromethyl group was found to play a crucial role in stabilizing the compound's interaction with cellular targets, thereby enhancing its therapeutic efficacy.
The synthesis of 5-(3-Nitrophenyl)-3-trifluoromethylphenol has been a subject of extensive research, with recent advancements focusing on green synthesis methods and high-throughput screening techniques. A 2023 paper in Organic Letters described an efficient catalytic approach using transition metal catalysts to achieve the desired substitution at the 3-position of the phenolic ring. This method not only reduces the environmental impact of the synthesis process but also improves the yield and purity of the final product. The use of fluorinated solvents and microwave-assisted reactions has further optimized the reaction conditions, aligning with the principles of green chemistry.
Another area of interest is the photophysical properties of 5-(3-Nitrophenyl)-3-trifluoromethylphenol, which have been investigated for applications in optoelectronics and photovoltaics. The trifluoromethyl group significantly influences the compound's absorption and emission characteristics, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and solar cells. Researchers have reported that the compound exhibits strong fluorescence under UV excitation, with emission wavelengths that can be tuned by modifying the nitrophenyl substituent. This tunability is a critical factor in its potential application in display technologies and energy conversion systems.
Despite its promising properties, the 5-(3-Nitrophenyl)-3-trifluoromethylphenol also presents challenges in its development and application. One of the primary concerns is its environmental impact, particularly due to the presence of fluorinated compounds, which are known to persist in the environment and accumulate in the food chain. Researchers are actively exploring ways to mitigate these risks through biodegradable derivatives and targeted delivery systems that minimize the compound's exposure to non-target organisms.
In conclusion, 5-(3-Nitrophenyl)-3-trifluoromethylphenol (CAS No. 1261952-33-3) represents a versatile compound with significant potential in multiple fields, from pharmaceutical research to materials science. Its unique molecular structure and functional groups make it a valuable tool for developing novel therapeutics, sustainable chemical processes, and advanced materials. As research in this area continues to evolve, the 3-nitrophenyl and trifluoromethyl moieties will likely remain at the forefront of innovation, driving new discoveries and applications in the scientific community.
For further information on the synthesis, properties, and applications of 5-(3-Nitrophenyl)-3-trifluoromethylphenol, researchers are encouraged to consult recent publications in organic chemistry, pharmaceutical sciences, and materials engineering. The continued exploration of this compound will undoubtedly contribute to the advancement of science and technology in the years to come.
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